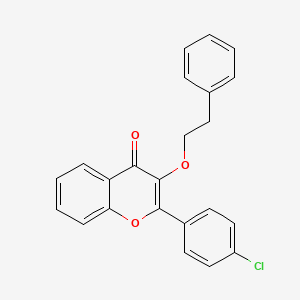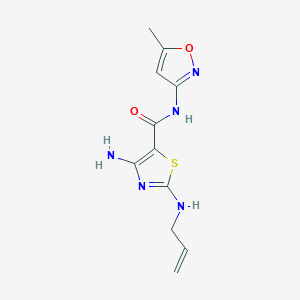
2-(4-chlorophenyl)-3-(2-phenylethoxy)-4H-chromen-4-one
Übersicht
Beschreibung
2-(4-chlorophenyl)-3-(2-phenylethoxy)-4H-chromen-4-one, also known as CKD-602, is a synthetic compound that belongs to the class of flavonoids. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer and inflammation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
The compound 2-(4-chlorophenyl)-3-(2-phenylethoxy)-4H-chromen-4-one is part of a broader class of synthetic flavonoids, which are explored for their versatile chemical properties and potential applications in various fields of research. For instance, its structural analysis has revealed insights into the conformation and packing interactions within crystals. Studies like those conducted by Singh et al. (2011) on related compounds, have demonstrated the significance of weak intermolecular interactions, such as Cl⋯Cl and C—H⋯O hydrogen bonds, in determining the crystal packing and stability of such molecules (Singh et al., 2011).
Photoluminescence and Electronic Properties
The exploration of electronic and photoluminescent properties in chromen-4-one derivatives has been a subject of interest for their potential applications in materials science. For example, research on segmented oligo-polyphenylenevinylene copolymers with hydrogen-bonding pendant chains has indicated that such compounds can exhibit broadened absorption spectra and fluorescence, suggesting applications in organic electronics and photonics (Sierra & Lahti, 2004).
Chemical Synthesis and Reactivity
The chemical reactivity and synthesis pathways of 2-(4-chlorophenyl)-chromen-4-one derivatives are crucial for their potential applications in pharmaceuticals and organic materials. Keri and Hosamani (2010) have reported on the efficient synthesis of azetidinone derivatives from chromen-4-ylmethoxy benzaldehydes, highlighting the compound's role as a key intermediate in the development of novel organic reactions and potential therapeutic agents (Keri & Hosamani, 2010).
Environmental and Catalytic Studies
The interaction of chlorophenol derivatives with metal surfaces has been investigated to understand their role in catalytic processes and environmental degradation pathways. For instance, studies on the adsorption of chlorophenol on copper surfaces have aimed to elucidate the mechanism of dioxin formation, a significant environmental concern. Such research contributes to our understanding of the environmental impact of chlorophenyl compounds and their potential for catalytic applications in pollution control (Altarawneh et al., 2008).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-3-(2-phenylethoxy)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO3/c24-18-12-10-17(11-13-18)22-23(26-15-14-16-6-2-1-3-7-16)21(25)19-8-4-5-9-20(19)27-22/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRDVVNDDJTKPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(2-nitrophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4577076.png)
![8-chloro-2-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4577082.png)
![3-[(4-bromobenzyl)thio]-5-(5-methyl-3-thienyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole](/img/structure/B4577098.png)
![ethyl 2-[(3-methylbenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate](/img/structure/B4577110.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N'-(3-nitrophenyl)urea](/img/structure/B4577125.png)
![4,4-dimethyl-1-[(3-nitrophenyl)amino]-1-penten-3-one](/img/structure/B4577130.png)
![2,6-diphenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4577133.png)

![N-(2,5-dimethoxyphenyl)-2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4577139.png)
![6-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylic acid](/img/structure/B4577143.png)
![4-methyl-2-{4-[(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1-piperazinyl}quinoline](/img/structure/B4577158.png)
![3-[(4-chlorophenyl)thio]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B4577174.png)

![ethyl 2-{[2-cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4577182.png)
